molecular formula C24H19ClN2O6S B2956107 3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide CAS No. 892738-40-8

3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide

Cat. No.: B2956107
CAS No.: 892738-40-8
M. Wt: 498.93
InChI Key: UUPOJJDGGGMKFC-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a sophisticated chemical scaffold designed for research and development in medicinal chemistry. This compound is structurally related to a class of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides that have been identified in scientific literature as promising scaffolds with potent analgesic activity . The structure integrates multiple functional groups, including a 4-hydroxy-2-oxoquinoline core, a (4-chlorophenyl)sulfonyl moiety, and a (4-methoxybenzyl)carboxamide group, making it a valuable intermediate for structure-activity relationship (SAR) studies and lead optimization. Researchers can utilize this compound to explore new chemical space in the search for novel bioactive molecules, particularly targeting pain management and inflammation. Its mechanism of action is likely multi-factorial, with the potential to interact with various enzymatic targets or receptors, a characteristic suggested by the diverse biological profiles of its structural analogs . As with all research chemicals, this product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

892738-40-8

Molecular Formula

C24H19ClN2O6S

Molecular Weight

498.93

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1H-quinoline-7-carboxamide

InChI

InChI=1S/C24H19ClN2O6S/c1-33-17-7-2-14(3-8-17)13-26-23(29)15-4-11-19-20(12-15)27-24(30)22(21(19)28)34(31,32)18-9-5-16(25)6-10-18/h2-12H,13H2,1H3,(H,26,29)(H2,27,28,30)

InChI Key

UUPOJJDGGGMKFC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Cl)O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a member of the quinoline family, known for its diverse biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Synthesis and Structural Characterization

This compound is synthesized through a multi-step chemical process involving the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. The structure is confirmed using various spectroscopic techniques such as NMR and IR spectroscopy.

Biological Activities

The biological activity of this compound has been evaluated in several studies, demonstrating a range of pharmacological effects:

1. Antibacterial Activity

  • The compound exhibits moderate to strong antibacterial activity against various bacterial strains. Notably, it shows effectiveness against Salmonella typhi and Bacillus subtilis, while displaying weaker activity against other strains .
  • Minimum Inhibitory Concentration (MIC) assays indicate that the compound can inhibit bacterial growth at relatively low concentrations, which is critical for its potential therapeutic applications.

2. Anticancer Activity

  • Research indicates that quinoline derivatives, including this compound, possess significant anticancer properties. Studies have shown cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231) and other cancer types .
  • The mechanism of action may involve oxidative stress-mediated DNA damage and inhibition of cell proliferation pathways .

3. Enzyme Inhibition

  • The compound has been identified as a potent inhibitor of various enzymes, including acetylcholinesterase and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary infections .
  • Docking studies have elucidated the interaction between the compound and target enzymes, providing insights into its inhibitory mechanisms .

Case Studies

Several studies have focused on the biological evaluation of quinoline derivatives similar to this compound:

  • Study 1 : A series of quinoline derivatives were synthesized and tested for their antibacterial and anticancer activity. Results indicated that modifications in the quinoline structure could enhance biological effectiveness .
  • Study 2 : A comparative analysis was conducted on different substituted quinolines for their anticancer properties. The study highlighted that compounds with sulfonamide groups exhibited superior activity against various cancer cell lines .

Data Summary Table

Biological Activity Effectiveness Target Organisms/Cells Mechanism
AntibacterialModerate to StrongSalmonella typhi, Bacillus subtilisCell wall synthesis inhibition
AnticancerSignificantMDA-MB-231 (breast cancer)DNA damage induction
Enzyme InhibitionPotentAcetylcholinesteraseCompetitive inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs documented in the literature. Below is a detailed comparison:

Core Structure and Functional Groups

Compound Name Core Structure Key Functional Groups Evidence ID
3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide (Target) 1,2-Dihydroquinoline Sulfonyl, hydroxy, oxo, carboxamide, 4-methoxybenzyl
4-Methoxybenzyl 3-((3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine Carbamoyl, difluorophenyl, methoxymethyl, piperidine
4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Dihydroquinoline Sulfonamido, acetamido, cyclopropyl, fluoro
Ibipinabant (3-(4-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N'-methyl-4-phenyl-1H-pyrazole-1-carboximidamide) Pyrazole Sulfonyl, chlorophenyl, carboximidamide
6-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide Chromene Sulfamoyl, carboxamide, oxo
N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide Tetrahydroquinazoline Carboxamide, chlorophenoxy, methoxyethyl

Structural and Pharmacological Insights

Core Heterocycle Variations: The target’s 1,2-dihydroquinoline core () contrasts with the tetrahydropyrimidine in ’s compound (), which lacks the aromatic stability of quinoline but offers conformational flexibility.

Sulfonyl Group Positioning: The target’s 4-chlorophenylsulfonyl group at position 3 () is structurally analogous to the sulfonamido group in ’s compound (), suggesting shared interactions with sulfonamide-binding enzymes. Ibipinabant () features a dual chlorophenylsulfonyl motif but lacks the quinoline backbone, emphasizing the role of the pyrazole core in modulating selectivity.

Carboxamide Modifications: The 4-methoxybenzyl substituent in the target’s carboxamide () contrasts with the dimethyloxazole-sulfamoyl group in ’s chromene derivative (), which may reduce steric hindrance. ’s compound () replaces the benzyl group with a chlorophenoxy-phenyl moiety, enhancing lipophilicity.

Substituent Impact on Bioactivity :

  • The hydroxy group at position 4 in the target () may improve solubility compared to the methoxymethyl group in ’s compound ().
  • Fluorine atoms in ’s analog () could enhance metabolic stability but introduce electronegative effects absent in the target.

Data Tables

Table 1: Structural Comparison of Key Compounds

Feature Target Compound Compound Compound
Core Structure 1,2-Dihydroquinoline Tetrahydropyrimidine Dihydroquinoline
Sulfonyl/Sulfonamido 4-Chlorophenylsulfonyl Absent N,4-Dimethylphenylsulfonamido
Carboxamide Substituent 4-Methoxybenzyl Piperidine-linked acetamidophenyl Cyclopropyl-fluoro
Halogen Substituents Chlorine (phenyl) Fluorine (3,4-difluorophenyl) Chlorine, Fluorine

Table 2: Molecular Formula and Weight

Compound Molecular Formula Molecular Weight (g/mol) Evidence ID
Target Compound C24H20ClN3O6S (calculated) ~529.95
Compound C24H20ClN3O5 465.90
Compound C22H19ClN4O6S 519.93

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